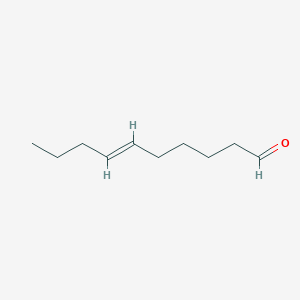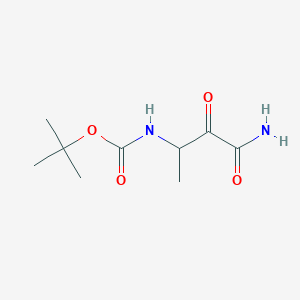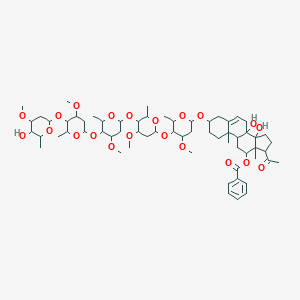
(E)-6-Decenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-Decenal is a natural compound that belongs to the family of aldehydes. It has a strong and pleasant odor that is often described as citrusy, green, and slightly sweet. This compound is commonly found in various fruits and vegetables, such as apples, pears, cucumbers, and carrots. It is also present in some essential oils, such as lemongrass oil and citronella oil. In recent years, this compound has gained significant attention in the scientific community due to its potential applications in various fields, including food preservation, pest control, and cancer research.
Mécanisme D'action
The mechanism of action of (E)-6-decenal varies depending on its application. In food preservation, this compound is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to cell death. In pest control, this compound is believed to repel and kill insects by disrupting their olfactory system, leading to confusion and death. In cancer research, this compound is believed to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways, including the p53 pathway and the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vivo and in vitro. In vivo studies have shown that this compound can reduce the levels of serum glucose, triglycerides, and cholesterol in diabetic rats. It has also been shown to improve the antioxidant status and reduce the levels of pro-inflammatory cytokines in rats with colitis. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-6-Decenal has several advantages for lab experiments, including its availability, stability, and low toxicity. It can be easily synthesized or obtained from natural sources, and it has a long shelf life when stored properly. It is also relatively safe to handle and does not pose a significant health risk to researchers. However, this compound also has some limitations for lab experiments, including its variability and potential interference with other compounds. The chemical composition of this compound can vary depending on the source and synthesis method, which can affect its properties and activity. It can also interact with other compounds in complex mixtures, which can complicate its analysis and interpretation.
Orientations Futures
There are several future directions for research on (E)-6-decenal, including its applications in food and agriculture, medicine, and environmental science. In food and agriculture, this compound has the potential to be used as a natural preservative and pesticide, reducing the need for synthetic chemicals. In medicine, this compound has the potential to be developed into a novel anticancer agent or a drug for the treatment of metabolic disorders. In environmental science, this compound has the potential to be used as a natural insecticide and repellent, reducing the impact of insect pests on crops and public health. Further research is needed to fully explore the potential of this compound and to overcome its limitations.
Méthodes De Synthèse
(E)-6-Decenal can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and extraction from natural sources. Chemical synthesis involves the reaction of a suitable precursor with an oxidizing agent, such as potassium permanganate or sodium chlorite. Enzymatic synthesis involves the use of enzymes, such as lipoxygenase or hydroperoxide lyase, to catalyze the conversion of fatty acids into this compound. Extraction from natural sources involves the isolation of this compound from plant materials using solvents or steam distillation.
Applications De Recherche Scientifique
(E)-6-Decenal has been extensively studied for its potential applications in various fields, including food preservation, pest control, and cancer research. In food preservation, this compound has been shown to exhibit strong antimicrobial activity against various foodborne pathogens, such as Escherichia coli and Salmonella enterica. It has also been shown to inhibit the growth of spoilage microorganisms, such as yeasts and molds, in food products. In pest control, this compound has been shown to repel and kill various insect pests, such as mosquitoes, cockroaches, and houseflies. In cancer research, this compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
Numéro CAS |
147159-48-6 |
|---|---|
Formule moléculaire |
C18H21NO |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(E)-dec-6-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h4-5,10H,2-3,6-9H2,1H3/b5-4+ |
Clé InChI |
BHAHVSKDYRPNIR-SNAWJCMRSA-N |
SMILES isomérique |
CCC/C=C/CCCCC=O |
SMILES |
CCCC=CCCCCC=O |
SMILES canonique |
CCCC=CCCCCC=O |
Autres numéros CAS |
147159-48-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)



![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)
![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)
